molecular formula C11H21ClN2O2 B13467352 Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Cat. No.: B13467352
M. Wt: 248.75 g/mol
InChI Key: ALWFBGNYSSSYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, a methylamino group, and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of advanced reactors and continuous flow systems can optimize reaction conditions and minimize by-products. The final product is usually purified through crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .

Biological Activity

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2·HCl
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 220598-37-8

The compound features a bicyclic structure that contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the metabotropic glutamate receptors (mGluRs). Research indicates that it acts as a positive allosteric modulator (PAM) for mGluR2, enhancing receptor function and potentially influencing synaptic transmission and plasticity in the central nervous system (CNS) .

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies have demonstrated that compounds similar to tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate exhibit neuroprotective effects in models of neurodegenerative diseases. They may help mitigate excitotoxicity by modulating glutamate signaling .
  • Analgesic Effects :
    • The compound has shown promise in pain management through its modulation of opioid receptors, particularly the mu-opioid receptor (MOR). It may enhance analgesic efficacy while reducing side effects associated with traditional opioids .
  • Antidepressant Activity :
    • Preliminary studies suggest that this compound may possess antidepressant-like effects by influencing serotonergic and noradrenergic systems, potentially offering a new avenue for treating mood disorders .

In Vitro Studies

A series of in vitro experiments assessed the binding affinity and selectivity of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate at various mGluR subtypes. Results indicated a high affinity for mGluR2, with minimal interaction with other subtypes, suggesting a targeted therapeutic potential .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in reducing symptoms associated with anxiety and depression. The results showed significant reductions in anxiety-like behaviors in rodents, supporting its potential as an anxiolytic agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
NeuroprotectionModulation of mGluR signaling
AnalgesicInteraction with opioid receptors
AntidepressantInfluence on serotonergic pathways

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12-4)5-8(13)6-11;/h8,12H,5-7H2,1-4H3;1H

InChI Key

ALWFBGNYSSSYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.